1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate
Overview
Description
1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate is a complex organic compound characterized by its quinolinium core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate typically involves the following steps:
Quinoline Derivation: The starting material, quinoline, undergoes methylation to form 4-methylquinoline.
Bis-Quaternization: The bis-alkylation of 4-methylquinoline with 1,4-dibromobutane results in the formation of the bis-quinolinium salt.
Sulfonation: The bis-quinolinium salt is then treated with 4-methylbenzenesulfonic acid to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The quinolinium core can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can be employed to convert quinolinium salts to their corresponding hydroquinolines.
Substitution: Nucleophilic substitution reactions can occur at the quinolinium nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroquinolines: Resulting from reduction reactions.
Substituted Quinolinium Salts: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a precursor in the synthesis of various quinoline-based compounds, which are important in organic synthesis and material science.
Biology: It serves as a fluorescent probe in biological imaging and as a potential inhibitor in enzyme studies.
Medicine: The compound has shown potential as an antimicrobial agent and in the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate exerts its effects involves its interaction with biological targets. The quinolinium core can bind to enzymes or receptors, altering their activity. The specific molecular targets and pathways involved depend on the application, such as inhibiting bacterial growth or modulating enzyme activity.
Comparison with Similar Compounds
1,1'-(Butane-1,4-diyl)bis(3-propyl-1H-imidazol-3-ium) bis(hexafluoridophosphate)
1,1'-(Butane-1,4-diyl)dipyridin-2(1H)-one
1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] dibromide
Uniqueness: 1,1'-(Butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate is unique due to its specific quinolinium core structure and the presence of the 4-methylbenzenesulfonate group. This combination provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-methylbenzenesulfonate;4-methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2.2C7H8O3S/c1-19-13-17-25(23-11-5-3-9-21(19)23)15-7-8-16-26-18-14-20(2)22-10-4-6-12-24(22)26;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-6,9-14,17-18H,7-8,15-16H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPGNOQMPYACHP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=[N+](C2=CC=CC=C12)CCCC[N+]3=CC=C(C4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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